5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as GBR 12909, is a dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. In
Mécanisme D'action
5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in regulating mood, motivation, and movement. By blocking the reuptake of dopamine, this compound 12909 increases the amount of dopamine available in the synapse, which can improve dopamine signaling and function in the brain.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a number of biochemical and physiological effects in animal studies. In addition to increasing dopamine levels in the brain, this compound 12909 has been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin. This compound 12909 has also been shown to increase metabolic activity in certain brain regions, such as the striatum, which is involved in motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 in lab experiments is its well-characterized mechanism of action and pharmacological effects. This compound 12909 has been extensively studied in animal models, which can provide researchers with a better understanding of its potential therapeutic uses. However, one limitation of using this compound 12909 in lab experiments is its potential for abuse and addiction. This compound 12909 is a potent dopamine reuptake inhibitor, which can lead to the development of tolerance and dependence with repeated use.
Orientations Futures
There are several potential future directions for research on 5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909. One area of interest is its potential use in treating addiction. This compound 12909 has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could explore its potential use in humans. Another area of interest is its potential use in treating other neurological and psychiatric disorders, such as depression and anxiety. Finally, research could explore the development of new compounds based on the structure of this compound 12909 that could have improved pharmacological properties and fewer side effects.
Méthodes De Synthèse
5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 can be synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-amino-4,5-dimethoxybenzaldehyde, which is converted into 5-amino-1,3-dimethyl-2,4-dihydro-2-benzimidazolone through a series of reactions involving condensation, reduction, and cyclization. The resulting compound is then further modified to yield this compound 12909.
Applications De Recherche Scientifique
5-amino-1,3-dimethyl-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one 12909 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. In animal studies, this compound 12909 has been shown to increase dopamine levels in the brain, which can improve motor function in Parkinson's disease and reduce symptoms of ADHD. In addition, this compound 12909 has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
5-amino-1,3-dimethyl-6-pyrrolidin-1-ylbenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-15-11-7-9(14)10(17-5-3-4-6-17)8-12(11)16(2)13(15)18/h7-8H,3-6,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFAZUVTDXAAJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)N3CCCC3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.